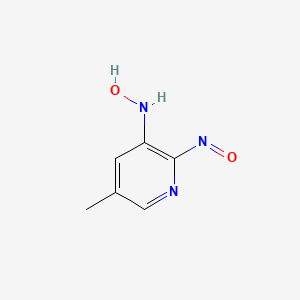
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine is a chemical compound known for its unique structure and reactivity It belongs to the class of hydroxylamine derivatives, which are characterized by the presence of an N-OH group
Preparation Methods
The synthesis of N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine typically involves the reaction of 5-methyl-2-nitrosopyridine with hydroxylamine. One common method includes the use of palladium-catalyzed Buchwald-Hartwig amination reactions. This method facilitates the formation of the N-OH bond under mild conditions, making it suitable for large-scale production . Industrial production methods often employ similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitroso group to an amine group, altering the compound’s reactivity and applications.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of bacterial infections.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound’s nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its antibacterial activity, where it disrupts essential bacterial processes .
Comparison with Similar Compounds
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine can be compared with other hydroxylamine derivatives, such as N-(pyridin-2-yl)hydroxylamine and hydroxylamine-O-sulfonates. These compounds share similar reactivity but differ in their specific applications and effectiveness. For instance, N-(pyridin-2-yl)hydroxylamine has been shown to be more effective in reactivating tabun-conjugated acetylcholinesterase compared to typical oxime drugs . The unique structure of this compound, particularly the presence of the methyl and nitroso groups, contributes to its distinct reactivity and applications.
Properties
CAS No. |
7463-57-2 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
N-(5-methyl-2-nitrosopyridin-3-yl)hydroxylamine |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-5(8-10)6(9-11)7-3-4/h2-3,8,10H,1H3 |
InChI Key |
ZDPRMDOJMCHPBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)N=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















